molecular formula C6H9BrO3 B1379333 4-Bromooxane-4-carboxylic acid CAS No. 1803600-06-7

4-Bromooxane-4-carboxylic acid

Cat. No.: B1379333
CAS No.: 1803600-06-7
M. Wt: 209.04 g/mol
InChI Key: QEOPAXDMQKLKCF-UHFFFAOYSA-N
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Description

4-Bromooxane-4-carboxylic acid is a useful research compound. Its molecular formula is C6H9BrO3 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen Interactions in Organic Crystals

Research on halogen···halogen interactions in organic crystals, such as those involving brominated carboxylic acids, has advanced our understanding of crystal engineering and design. The study of synthon modularity in cocrystals, particularly focusing on brominated benzamide and dicarboxylic acids, exemplifies the strategic use of halogen interactions to direct crystal assembly (Tothadi, Joseph, & Desiraju, 2013).

Environmental Remediation

Carboxylic acids have been recognized for their role in mediating the reduction of toxic chromium compounds in environmental settings. This application is critical in the detoxification of Cr(VI) to Cr(III), showcasing the potential of carboxylic acids in environmental remediation efforts (Jiang et al., 2019).

Biocatalyst Inhibition

The effects of carboxylic acids on microbial biocatalysts have been studied, with findings indicating that certain carboxylic acids can inhibit microbial growth at concentrations below desired yields. Understanding these effects is crucial for metabolic engineering to improve microbial resistance and productivity (Jarboe, Royce, & Liu, 2013).

Lignin Acidolysis

Research on the acidolysis of lignin, using carboxylic acids, has provided insights into the cleavage of β-O-4 bonds, a key reaction for the valorization of lignin into valuable chemical products. This work contributes to the development of sustainable chemical processes (Yokoyama, 2015).

Antioxidant and Antimicrobial Properties

The structure-related activity of natural carboxylic acids has been explored for their antioxidant and antimicrobial properties. Such studies inform the development of natural preservatives and therapeutic agents, highlighting the importance of carboxylic acids in food science and pharmacology (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological Production

The biotechnological production of lactic acid from biomass exemplifies the use of carboxylic acids as precursors for biodegradable polymers and green chemistry. This research underscores the role of carboxylic acids in the transition towards bio-based economies (Gao, Ma, & Xu, 2011).

Properties

IUPAC Name

4-bromooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOPAXDMQKLKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247868
Record name 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-06-7
Record name 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 4-bromotetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromooxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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